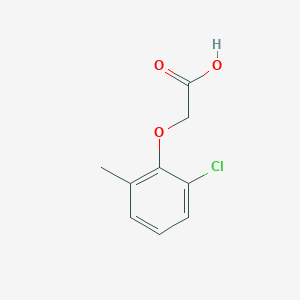

2-Chloro-6-methylphenoxyacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLKFTSLSDHFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041186 | |

| Record name | (2-Chloro-6-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19094-75-8 | |

| Record name | 2-(2-Chloro-6-methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19094-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-o-tolyloxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19094-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chloro-6-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-o-tolyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 2 Chloro 6 Methylphenoxyacetic Acid

Established Synthetic Routes

The primary and most well-established method for synthesizing 2-Chloro-6-methylphenoxyacetic acid is through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This method is valued for its reliability and relatively straightforward procedure.

The synthesis begins with the deprotonation of 2-chloro-6-methylphenol (B1203925) using a strong base, typically sodium hydroxide (B78521), to form the corresponding sodium phenoxide. This phenoxide ion is a potent nucleophile. The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. bartleby.com

The key steps in the mechanism are as follows:

Deprotonation: The hydroxyl group of 2-chloro-6-methylphenol is deprotonated by sodium hydroxide to generate the sodium 2-chloro-6-methylphenoxide. Water is formed as a byproduct.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a haloacetic acid, most commonly chloroacetic acid or its sodium salt (sodium chloroacetate). bartleby.com

Displacement: The phenoxide attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion (e.g., chloride) as a leaving group. This forms a new carbon-oxygen bond, creating the ether linkage.

Acidification: The reaction mixture, which contains the sodium salt of the final product, is then acidified (e.g., with hydrochloric acid). This protonates the carboxylate group, precipitating the final product, this compound, which can then be isolated by filtration.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including solvent, temperature, stoichiometry, and reaction time, are manipulated to achieve the best results. researchgate.netresearchgate.net

| Parameter | Condition | Rationale |

| Solvent | Water or a polar aprotic solvent (e.g., DMF) | Water is often used as it effectively dissolves the phenoxide and haloacetate salts. bartleby.com However, sometimes a molten state reaction without additional solvents is employed to increase reactant concentration. google.com |

| Temperature | Elevated temperatures (reflux) | Heating is required to overcome the activation energy of the reaction. However, excessively high temperatures must be avoided to prevent side reactions, such as the hydrolysis of chloroacetic acid into glycolic acid. patsnap.com |

| Stoichiometry | Slight excess of chloroacetic acid | Using a slight molar excess of the alkylating agent can help drive the reaction to completion, but a large excess can lead to purification challenges. A near 1:1 molar ratio is common. bartleby.com |

| Base | Strong base (e.g., NaOH) | A strong base is necessary to ensure complete deprotonation of the phenol, generating the nucleophilic phenoxide in high concentration. |

| Reaction Time | Several hours | The reaction is typically refluxed for several hours to ensure maximum conversion of the starting materials. google.com The progress can be monitored using techniques like thin-layer chromatography (TLC). |

| Purification | Recrystallization | After initial isolation by filtration, the crude product is often purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to remove unreacted starting materials and byproducts. bartleby.com |

Synthesis of Derivatives and Analogues

The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of various derivatives and analogues, expanding its chemical and potential biological scope.

Organotin(IV) carboxylates are a significant class of derivatives synthesized from this compound. These complexes are typically prepared by reacting the carboxylic acid with an organotin(IV) halide or oxide. sysrevpharm.orgresearchgate.net The general synthetic route involves the reaction between the sodium salt of this compound and an organotin(IV) chloride, such as dialkyltin dichloride or trialkyltin chloride, in an anhydrous organic solvent like benzene (B151609) or methanol. asianpubs.orgbsmiab.org

The stoichiometry of the reaction determines the final product:

1:1 Molar Ratio (Acid:Diorganotin Dichloride): R₂SnCl(L)

2:1 Molar Ratio (Acid:Diorganotin Dichloride): R₂Sn(L)₂

1:1 Molar Ratio (Acid:Triorganotin Chloride): R₃Sn(L)

(Where L represents the deprotonated 2-Chloro-6-methylphenoxyacetate ligand and R can be groups like butyl, methyl, or phenyl).

These reactions yield crystalline solids that are generally soluble in organic solvents like chloroform (B151607) and DMSO. asianpubs.org Spectroscopic data is crucial for their characterization.

| Derivative Type | Reactants | Typical Spectroscopic Data (FTIR, cm⁻¹) |

| Diorganotin(IV) Dicarboxylate | This compound + R₂SnCl₂ | ν(COO)asym: ~1600-1610, ν(COO)sym: ~1480-1490, ν(Sn-C): ~580, ν(Sn-O): ~445. The difference (Δν) between the asymmetric and symmetric COO⁻ stretches indicates the coordination mode (bidentate or bridging). nih.gov |

| Triorganotin(IV) Carboxylate | This compound + R₃SnCl | ν(COO)asym: ~1600, ν(COO)sym: ~1480. The coordination environment around the tin atom is typically a distorted trigonal bipyramidal or tetrahedral geometry. bsmiab.org |

The synthesis of heterocyclic analogues, such as those containing the asianpubs.orgnih.govepa.govtriazolo[4,3-b]pyridazine core, does not typically involve direct modification of the this compound molecule itself. Instead, the synthesis builds the desired heterocyclic system and then attaches the 2-chloro-6-methylphenoxy moiety via a nucleophilic substitution reaction. nih.govepa.gov

A common pathway involves the following steps:

Synthesis of the Heterocyclic Core: A key intermediate, such as 8-Chloro-6-methyl- asianpubs.orgnih.govepa.govtriazolo[4,3-b]pyridazine, is synthesized through a series of cyclization and chlorination reactions. nih.gov

Formation of the Phenoxide: 2-Chloro-6-methylphenol (the precursor to the parent acid) is treated with a base like sodium hydride to form the sodium 2-chloro-6-methylphenoxide.

Nucleophilic Aromatic Substitution: The phenoxide then displaces the chlorine atom on the pyridazine (B1198779) ring of the heterocyclic intermediate to form the final ether linkage. nih.gov

This strategy allows for the creation of complex molecules where the phenoxyacetic acid group is replaced by a bioisosteric heterocyclic structure. researchgate.netresearchgate.net These derivatives are of interest in medicinal chemistry for their potential biological activities.

For the purpose of structural comparison and to explore structure-activity relationships, furan-based analogues of this compound can be synthesized. In these analogues, the 2-chloro-6-methylphenyl ring is replaced by a substituted furan (B31954) ring. The synthesis of these compounds does not start from the parent phenoxyacetic acid but follows independent routes.

A representative synthesis for a furan-containing carboxylic acid analogue involves the Knoevenagel or Perkin condensation. nih.gov For example, a 3-(furan-2-yl)propenoic acid derivative can be synthesized by condensing a substituted furan-2-carbaldehyde with malonic acid. nih.gov Further modifications, such as hydrogenation of the double bond, can lead to saturated furan-propanoic acids, which can serve as structural analogues to the phenoxyacetic acid backbone.

Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved beyond traditional methods, with researchers focusing on more efficient, selective, and environmentally benign approaches. These advanced methodologies often employ novel catalytic systems and reaction conditions to improve yields, simplify workup procedures, and expand the scope of accessible molecular architectures.

One notable advancement involves the use of ionic liquids as catalysts. For instance, the catalytic chlorination of o-tolyloxyacetic acid to produce 2-methyl-4-chlorophenoxyacetic acid has been achieved with high yields using an imidazole (B134444) ionic liquid as the catalyst. google.com This method is advantageous as it operates under relatively mild conditions, with the reaction proceeding at temperatures between 30-70 °C for 3-7 hours. google.com The use of an ionic liquid catalyst not only enhances reaction activity but also simplifies the process by avoiding the generation of wastewater in the chlorination step, making it suitable for large-scale production. google.com

Another area of development is the application of the hetero-Diels–Alder reaction for the construction of complex molecules incorporating the phenoxyacetic acid moiety. mdpi.com This powerful cycloaddition reaction allows for the stereoselective synthesis of thiopyrano[2,3-d]thiazole derivatives. mdpi.com In a specific example, 2-(4-chloro-2-formylphenoxy)acetic acid is used as a precursor to generate a heterodiene, which then reacts with a dienophile in refluxing glacial acetic acid to yield the target polycyclic compound. mdpi.com This approach highlights the utility of this compound derivatives as building blocks in the synthesis of pharmacologically relevant scaffolds. mdpi.com

Modern synthetic strategies also focus on improving the efficiency of fundamental reactions. For example, a method for synthesizing 2-methylphenoxyacetic acid, a closely related compound, emphasizes energy and resource conservation. patsnap.com By utilizing the heat released from neutralization and condensation reactions, the process eliminates the need for external heating or cooling, thereby reducing energy consumption. patsnap.com Furthermore, using a high-concentration chloroacetic acid solution accelerates the reaction and minimizes wastewater. patsnap.com

The table below summarizes key aspects of these advanced synthetic methodologies.

| Methodology | Key Reagents/Catalysts | Reaction Conditions | Key Advantages | Reference |

| Catalytic Chlorination | o-Tolyloxyacetic acid, Chlorine, Imidazole ionic liquid | 30-70 °C, 3-7 hours | High yield, simple operation, no wastewater in chlorination step, suitable for large-scale production. | google.com |

| Hetero-Diels-Alder Reaction | 2-(4-chloro-2-formylphenoxy)acetic acid, 4-Thioxothiazolidin-2-one, Dienophile | Reflux in glacial acetic acid | Stereoselective synthesis of complex heterocyclic systems. | mdpi.com |

| Energy-Efficient Synthesis | o-Cresol, Caustic soda, high-concentration Chloroacetic acid | Utilizes reaction heat, no external heating/cooling | Reduced energy consumption, faster reaction, less wastewater. | patsnap.com |

These examples underscore a clear trend in the synthetic chemistry of phenoxyacetic acids towards greener and more sophisticated methods. The development of novel catalysts and the application of powerful synthetic transformations are paving the way for the efficient and sustainable production of this compound and its complex derivatives.

Molecular Structure and Computational Investigations of 2 Chloro 6 Methylphenoxyacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing insights into the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for investigating molecular geometries, vibrational frequencies, and other electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used hybrid functional for these calculations.

For 2-Chloro-6-methylphenoxyacetic acid, DFT calculations, particularly with the B3LYP functional and a basis set like 6-311++G(d,p), can be used to optimize the molecular geometry. These calculations help in determining various structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, (4-Chloro-2-methylphenoxy) acetic acid, DFT studies have shown that the bond lengths and angles are influenced by the substituent positions on the phenyl ring pulsus.com. The bond length of the C-O bond in the acid group is typically around 1.344 Å, while the C-O bond between the methoxy (B1213986) group and the ring can be stretched to approximately 1.408 Å and 1.375 Å due to repulsive forces pulsus.com.

DFT is also employed to calculate the vibrational frequencies of the molecule. The theoretical vibrational spectra (FT-IR and FT-Raman) can be computed and compared with experimental data to make accurate assignments of the vibrational modes nih.govresearchgate.net. Furthermore, DFT is used to analyze the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of the molecule karazin.ua.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another fundamental ab-initio quantum chemistry method used to approximate the n-body Schrödinger equation. It provides a good starting point for more sophisticated computational methods. HF calculations, often with a basis set like 6-31+G(d,p), can be used to determine the optimized geometry and vibrational frequencies of this compound researchgate.netresearchgate.net.

While DFT methods often provide more accurate results for electron correlation, HF is valuable for providing a qualitative understanding of the electronic structure. The results from HF calculations, such as optimized structural parameters and Mulliken charge distribution, can be compared with those obtained from DFT to assess the impact of electron correlation karazin.ua. For substituted pyridines, HF methods have been successfully used to study molecular structure and vibrational spectra researchgate.net.

| Computational Method | Basis Set | Applications |

| Density Functional Theory (DFT/B3LYP) | 6-311++G(d,p) | Molecular geometry optimization, vibrational frequency analysis, HOMO-LUMO energy calculations. |

| Hartree-Fock (HF) | 6-31+G(d,p) | Optimized geometry, vibrational frequencies, Mulliken charge distribution. |

Conformational Analysis

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. Conformational analysis helps in identifying the stable conformations and understanding the flexibility of the molecule.

Potential Energy Surface Studies

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational space of a molecule. By systematically varying specific dihedral angles and calculating the energy at each step, a PES can be generated. This surface reveals the low-energy conformations and the energy barriers between them. For this compound, a relaxed PES scan can be performed by rotating the bonds connecting the phenoxy group and the acetic acid moiety to identify stable conformers. This involves a series of calculations where one structural parameter is fixed, and all others are optimized nih.gov.

Spectroscopic Analysis in Elucidating Molecular Structure and Dynamics

Spectroscopic techniques are essential for the experimental characterization of molecular structure and dynamics. The combination of experimental spectra with theoretical calculations provides a comprehensive understanding of the molecule.

Experimental and theoretical vibrational spectroscopy (FT-IR and FT-Raman) are powerful tools for identifying functional groups and elucidating the molecular structure. For instance, the characteristic NH stretching vibrations are typically observed in the range of 3500–3300 cm⁻¹ nih.gov. The C-C ring vibrations in aromatic compounds are usually found between 1600 and 1400 cm⁻¹ nih.gov. For (4-Chloro-2-methylphenoxy) acetic acid, FT-IR and FT-Raman spectra have been recorded and analyzed with the aid of computational methods pulsus.com.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the atoms. In the ¹H NMR spectrum of a similar compound, aromatic protons typically show signals between 7.02 and 7.55 ppm pulsus.com. The chemical shifts in NMR are highly sensitive to the electronic environment, which is influenced by the substituents on the phenyl ring.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of (4-Chloro-2-methylphenoxy) acetic acid has been recorded in the 200-800 nm range to study its electronic properties pulsus.com. The analysis of these spectra, in conjunction with computational data, allows for a thorough characterization of the molecular structure and electronic properties of this compound.

| Spectroscopic Technique | Typical Wavenumber/Chemical Shift Range | Information Obtained |

| FT-IR | 4000-400 cm⁻¹ | Identification of functional groups and vibrational modes. |

| FT-Raman | 4000-100 cm⁻¹ | Complementary vibrational information to FT-IR. |

| ¹H NMR | 0-10 ppm | Chemical environment of hydrogen atoms. |

| ¹³C NMR | 0-200 ppm | Carbon skeleton and functional groups. |

| UV-Vis | 200-800 nm | Electronic transitions and conjugation. |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are essential techniques for identifying the functional groups and fingerprint of a molecule.

Methodology: In a typical analysis, the infrared and Raman spectra of a solid sample of this compound would be recorded. The resulting vibrational frequencies would be compared with theoretical values obtained from computational methods, such as Density Functional Theory (DFT), to assign specific vibrational modes to the observed peaks.

Expected Findings: For this molecule, key vibrational modes would include:

The O-H stretching of the carboxylic acid group, typically appearing as a broad band in the FT-IR spectrum.

The C=O stretching of the carbonyl group, which is a strong, characteristic absorption.

C-H stretching and bending vibrations from the methyl group and the aromatic ring.

The C-O stretching of the ether linkage.

The C-Cl stretching vibration.

Aromatic C=C stretching bands.

Without experimental data, a definitive table of vibrational frequencies cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the carboxylic acid proton, the methylene (B1212753) (-OCH₂-) protons, the aromatic protons, and the methyl (-CH₃) protons. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be key parameters.

¹³C NMR: A ¹³C NMR spectrum would identify all non-equivalent carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons (distinguishing between those bonded to chlorine, the ether oxygen, the methyl group, and hydrogen), the methylene carbon, and the methyl carbon.

Specific chemical shift assignments require experimental spectra which are not available in the public domain.

X-ray Diffraction (XRD) Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology: This technique involves growing a suitable single crystal of this compound and analyzing how it diffracts X-rays. The diffraction pattern allows for the calculation of the crystal system, space group, and the exact coordinates of each atom in the unit cell.

Expected Findings: An XRD analysis would yield detailed data on:

Bond Lengths (Å): The precise distances between bonded atoms (e.g., C=O, C-O, C-Cl, C-C).

Bond Angles (°): The angles formed between three connected atoms.

Torsion Angles (°): The dihedral angles that describe the conformation of the molecule, such as the orientation of the carboxylic acid group relative to the phenoxy ring.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state.

A table of crystallographic data cannot be generated without a published crystal structure.

Electronic Structure Analysis

Computational chemistry methods are used to investigate the electronic properties of a molecule, which are crucial for understanding its reactivity and behavior.

Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.

Significance: The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Expected Findings: A computational study would report the energies of the HOMO and LUMO in electron volts (eV) and calculate the energy gap. The visualization of these orbitals would show their spatial distribution over the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Specific energy values are dependent on the computational method used and require a dedicated study.

Electronic Charge Distribution (NBO, CHelpG, ESP)

These computational methods are used to determine how electric charge is distributed across the atoms within a molecule.

Methodology:

Natural Bond Orbital (NBO) analysis: This method calculates the partial charges on each atom based on the electron density.

CHelpG (Charges from Electrostatic Potentials Grid): This approach derives atomic charges that reproduce the molecular electrostatic potential.

Electrostatic Potential (ESP) Map: This is a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

Expected Findings: For this compound, an ESP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid and a lesser negative potential around the chlorine atom. The acidic proton would be a site of high positive potential. This analysis provides insight into how the molecule would interact with other polar molecules or ions.

A quantitative table of atomic charges cannot be created without performing these specific calculations.

Reactivity and Stability Studies

Stability: The compound is expected to be a chemically stable solid under standard conditions. evitachem.com The aromatic ring and the carboxylic acid functional group are generally robust. Stability might be compromised by high temperatures or strong oxidizing agents.

Reactivity: The primary sites of reactivity would be the functional groups:

The carboxylic acid group is acidic and can undergo deprotonation to form a carboxylate salt. It can also participate in esterification reactions.

The aromatic ring could potentially undergo electrophilic substitution, with the existing substituents (chlorine, methyl, and ether group) directing the position of any new substituent.

The ether linkage is generally stable but could be cleaved under harsh conditions.

Computational studies on reactivity descriptors (such as Fukui functions) derived from the electronic structure analysis would provide more quantitative predictions about the most reactive sites in the molecule.

Anisotropic Chemical Reactions

The reactivity of this compound is not uniform in all directions, a phenomenon known as anisotropic chemical reactivity. This is largely influenced by the distribution of electron density across the molecule. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping these reactive sites. The presence of electronegative chlorine and oxygen atoms, along with the methyl group, creates a varied electrostatic potential on the molecular surface.

For instance, in related phenoxyacetic acid derivatives, the regions around the carboxylic acid group and the ether oxygen are identified as being particularly reactive towards electrophiles, while the aromatic ring, influenced by its substituents, shows variable reactivity. The specific positioning of the chloro and methyl groups on the benzene (B151609) ring in this compound dictates the precise nature of this anisotropy, influencing how the molecule interacts with its biological targets.

Charge Transfer (CT) Complexes and Non-Bonding Molecular Orbitals (NBMO)

Charge transfer (CT) is a critical process in the mechanism of action for many herbicides. It involves the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part, or between the molecule and its biological receptor. In this compound, intramolecular charge transfer can occur between the electron-rich aromatic ring and the electron-withdrawing carboxylic acid group. The formation of CT complexes with biological macromolecules is believed to be a key step in its herbicidal activity.

The analysis of molecular orbitals provides a deeper understanding of these charge transfer phenomena. Specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in charge transfer interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biological activity of phenoxyacetic acid herbicides is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies explore how changes in the chemical structure affect the compound's efficacy. For phenoxyacetic acids, key structural features include the nature and position of substituents on the aromatic ring and the properties of the acetic acid side chain.

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by developing mathematical models that correlate structural properties with biological activity. These models use molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the herbicidal potency of new compounds. For phenoxyacetic acids, parameters like the Hammett constant (σ), which describes the electronic effect of substituents, and the partition coefficient (log P), which measures hydrophobicity, are commonly used.

Ligand Substitution Effects on Biological Activity

The substitution pattern on the phenyl ring of this compound is a primary determinant of its biological activity. The presence and position of the chlorine atom and the methyl group are not arbitrary. The chlorine atom, being electronegative, influences the electron distribution of the entire molecule, affecting its binding affinity to target proteins. The methyl group, on the other hand, can impact the molecule's shape and its ability to fit into the active site of a receptor.

Studies on a range of substituted phenoxyacetic acids have shown that the type, number, and position of substituents can drastically alter herbicidal selectivity and potency. nih.gov For example, the specific ortho- and meta-positioning of the chloro and methyl groups in this compound is crucial for its specific herbicidal profile against certain weed species while maintaining selectivity for cereal crops. nih.gov

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. These interactions are fundamental to the crystal's stability and physical properties. In the case of this compound, X-ray crystallography studies on related compounds reveal that hydrogen bonding and other weak interactions play a pivotal role in the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. uomphysics.netnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact.

For phenoxyacetic acid derivatives, Hirshfeld analysis typically reveals the following key interactions:

O···H/H···O contacts: These are the most prominent interactions, corresponding to the strong hydrogen bonds formed by the carboxylic acid groups. They appear as distinct red regions on the dnorm map.

H···H contacts: These represent a significant portion of the surface area, reflecting the importance of van der Waals forces in the crystal packing.

Cl···H/H···Cl contacts: The presence of the chlorine atom introduces the possibility of halogen bonding, which can be identified as specific contact points on the Hirshfeld surface.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each contact type to the total surface area.

Energy Frameworks

To further understand the energetics of the crystal packing, energy framework analysis can be performed. This computational method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. The resulting frameworks provide a visual representation of the strength and nature of the intermolecular forces.

Biological Activities and Pharmacological Implications of 2 Chloro 6 Methylphenoxyacetic Acid and Its Derivatives

Antimicrobial Activity

The antimicrobial properties of phenoxyacetic acid derivatives have been a subject of scientific inquiry, with studies evaluating their effectiveness against various microbial strains.

Derivatives of phenoxyacetic acid and structurally related compounds have demonstrated notable antibacterial action. Schiff bases derived from 2-formyl-phenoxy acetic acid were tested for their antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net Several of these synthesized compounds showed good antibacterial activity, comparable to the standard drug ampicillin. researchgate.net

In studies on other related structures, 2-chlorobenzoic acid derivatives were found to have greater antibacterial potential against the Gram-negative E. coli than against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, crude extracts from Bacillus cereus have been shown to inhibit the growth of pathogenic E. coli. amazonaws.com The antibacterial efficacy of various compounds is often evaluated against common pathogens like E. coli and S. aureus due to their prevalence in infections. nih.govnih.govmdpi.commdpi.com

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial effectiveness, indicating the lowest concentration required to inhibit the visible growth of a microorganism. mdpi.com For derivatives of 2-chlorobenzoic acid, MIC values were determined using the tube dilution method. nih.gov One of the Schiff's base derivatives emerged as a potent antimicrobial agent against Escherichia coli, with a pMIC value of 2.27 µM/ml, which was comparable to the standard drug norfloxacin (B1679917) (pMIC = 2.61 µM/ml). nih.gov

The determination of MIC is a standard procedure in the evaluation of new antimicrobial agents, with various methods like serial tube dilution being employed to quantify the potency of compounds against different bacterial and fungal strains. nih.govresearchgate.net

Anti-cancer and Antiproliferative Potentials

Halogenated derivatives of related chemical structures, such as benzofurans, have been a focus of research for their potential as anticancer agents. nih.gov The introduction of halogen atoms like chlorine into the structure of these compounds has been shown to enhance their cytotoxic activity against cancer cells. nih.gov

For instance, research on methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated cytotoxic effects against several human cancer cell lines, including lung (A549), liver (HepG2), and colon (SW480, SW620, HCT116) cancer cells. nih.govnih.gov One derivative was particularly active against A549 cells, while another showed significant activity against both A549 and HepG2 cells. nih.gov These compounds were found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, suggesting they could be starting points for developing new anticancer drugs. nih.govnih.gov

Enzyme Inhibition Studies

Derivatives of 2-Chloro-6-methylphenoxyacetic acid have been evaluated for their ability to inhibit specific enzymes that play crucial roles in human health and disease, including cholinesterases and glycosidases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net A number of synthesized compounds related to this compound have been tested for their inhibitory activity against these enzymes.

In one study, novel 1,2-disubstituted cyclopentane (B165970) derivatives showed inhibitory activity at the nanomolar level against both AChE and BChE. nih.gov The inhibition constants (Ki) for these compounds ranged from 45.53 to 631.96 nM for AChE and from 84.30 to 622.10 nM for BChE. nih.gov Similarly, water-soluble metallophthalocyanine derivatives demonstrated significant inhibitory action against both cholinesterases, with IC50 values indicating high potency. tubitak.gov.trnih.gov For example, one derivative had an IC50 value of 0.65 µM for AChE, and another had an IC50 of 0.29 µM for BChE. nih.gov

The enzymes α-glucosidase and α-amylase are involved in carbohydrate metabolism, and their inhibition is a key therapeutic target for managing type-2 diabetes. nih.govnih.gov By slowing the digestion of carbohydrates, inhibitors of these enzymes can help control blood sugar levels. nih.govplos.org

A novel series of fluorinated rhodanine (B49660) and rhodanine-acetic acid derivatives, which are structurally related to the target compound, were synthesized and screened for their inhibitory activity. researchgate.net Two compounds, (Z)‐5‐(4‐(2‐chloro‐6‐(trifluoromethyl)benzyloxy)benzylidene)‐2‐thioxothiazolidin‐4‐one and 2‐((Z)‐5‐(4‐(2‐chloro‐6‐(trifluoromethyl)benzyloxy)benzylidene)‐4‐oxo‐2‐thioxothiazoli‐din‐3‐yl)acetic acid, were identified as potent α-glucosidase inhibitors with IC50 values of 4.76 µM and 4.91 µM, respectively. researchgate.net Kinetic studies revealed they act as competitive inhibitors of the enzyme. researchgate.net Other studies on different derivatives have also reported significant inhibitory potential against α-glucosidase and α-amylase. tubitak.gov.trnih.gov

Cyclooxygenase and Lipoxygenase (COX-2, 5-LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.comnih.govnih.gov These products are significant mediators of inflammation. nih.govacademicjournals.org COX exists in two primary isoforms, COX-1 and COX-2; COX-2 is inducibly expressed at sites of inflammation and is a major target for anti-inflammatory drugs. mdpi.comnih.gov The 5-lipoxygenase (5-LOX) enzyme is crucial for the biosynthesis of leukotrienes, which are also key players in inflammatory responses. nih.govnih.gov

A review of the available scientific literature did not yield specific research detailing the direct inhibitory or modulatory activity of this compound on either COX-2 or 5-LOX enzymes.

Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters, such as dopamine (B1211576). Its inhibition can lead to increased dopamine levels, which is a therapeutic strategy in the management of neurodegenerative conditions like Parkinson's disease. nih.gov Selective inhibitors of MAO-B are of significant interest in pharmacology. nih.govnih.gov

There is currently no specific information available in the reviewed scientific literature regarding the effects of this compound on the activity of Monoamine Oxidase B.

Antioxidant Properties (e.g., DPPH, ABTS assays)

The antioxidant capacity of chemical compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.govdigitellinc.com A lower IC50 value (the concentration required to scavenge 50% of the radicals) indicates a higher antioxidant activity. nih.gov

While DPPH and ABTS assays are standard methods for determining antioxidant potential, specific studies quantifying the antioxidant activity of this compound using these methods were not found in the public scientific literature. Therefore, no data on its radical scavenging activity can be presented.

Antileishmanial Activity

Leishmaniasis is an infectious disease caused by protozoan parasites of the Leishmania genus. The search for new, effective, and less toxic therapeutic agents is a significant area of pharmaceutical research. nih.gov Some studies have investigated the antileishmanial potential of various synthetic compounds, including those with quinoline (B57606) and chloro-substituted structures. nih.govnih.gov

While research has been conducted on complex heterocyclic chalcones containing a 2-chloro-6-methyl moiety for their antileishmanial properties, there is no direct scientific evidence available concerning the antileishmanial activity of the parent compound, this compound, itself. nih.gov

Potential Metabolic and Physiological Effects

Insulin (B600854) resistance is a pathological condition where cells fail to respond normally to the hormone insulin, a key regulator of glucose metabolism. This can lead to hyperglycemia, a hallmark of type 2 diabetes. nih.gov Research into compounds that can modulate insulin sensitivity and glucose levels is ongoing. nih.gov

A review of the available scientific literature yielded no studies on the effects of this compound on insulin resistance or its potential to modulate hyperglycemia.

Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. The modulation of cytokine production, particularly inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), is a key mechanism for controlling inflammation. nih.govnih.gov

There is no specific data available in the scientific literature detailing the effects of this compound on the production or signaling of cytokines.

Catalase Activity in Biological Systems

Herbicides can induce oxidative stress in plants, leading to changes in the activity of antioxidant enzymes like catalase. Catalase plays a vital role in detoxifying hydrogen peroxide (H2O2), a reactive oxygen species produced under stress conditions. Studies on various herbicides have shown that exposure can lead to an increase in catalase activity as a defense mechanism in plants. For instance, in soybean plants, the application of certain herbicides resulted in elevated catalase activity.

Research on chloroacetic acid, a related compound, has demonstrated a direct interaction with catalase. This interaction, primarily through van der Waals forces and hydrogen bonds, can cause structural changes in the enzyme, including the unfolding of its polypeptide chains and a decrease in α-helical content. Such alterations can lead to a decrease in the molecular activity of catalase. While direct studies on this compound are limited, the findings on related compounds suggest that it may influence catalase activity, either by inducing a stress response that increases its production or by directly interacting with the enzyme and modifying its structure and function.

PPARα and PPARγ Trans-activation

Peroxisome proliferator-activated receptors (PPARs) are transcription factors involved in regulating various metabolic processes. The activation of PPARα is linked to peroxisome proliferation in rodents, a process that can lead to hepatocarcinogenesis, while PPARγ is involved in processes like cell differentiation.

The potential for phenoxyacetic acid herbicides to act as ligands for these receptors has been investigated. In a study using COS-1 cells transfected with either PPARα or PPARγ1, the effects of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a closely related isomer of this compound, were examined. The results indicated that MCPA, at concentrations up to 400 μM, caused little to no significant increase in the trans-activation of either mouse or human PPARα or PPARγ1. This suggests that MCPA is not a significant activator of these particular nuclear receptors under the tested conditions.

Modulation of CLC-1 Gating

The voltage-gated chloride channel, ClC-1, is crucial for the electrical stability of skeletal muscle cell membranes. It is a homodimer with two independent pores, and its function relies on two gating mechanisms: a fast gate and a slow gate. The modulation of this channel's gating can have significant physiological effects.

Research into the effects of clofibrate (B1669205) derivatives, such as RS-(±) 2-(4-chlorophenoxy)propionic acid (CPP), which shares structural similarities with phenoxyacetic acids, has shed light on potential interactions with ClC-1. Studies using patch-clamp techniques on cells expressing the rat skeletal muscle chloride channel (rClC-1) showed that CPP and its S-(−) enantiomer have pronounced effects on ClC-1 gating. These compounds cause the channels to deactivate more rapidly at hyperpolarizing potentials. This effect is thought to occur because the compound reduces the affinity of the channel's gating site for chloride ions. While this research was not conducted directly on this compound, it points to a plausible mechanism by which related phenoxyacetic acid compounds could modulate ion channel function.

Plant Growth Regulatory and Herbicidal Mechanisms

This compound, commonly known by its isomer MCPA (2-methyl-4-chlorophenoxyacetic acid), is a widely used systemic and selective herbicide. It belongs to the phenoxyacetic acid family of chemicals and is primarily used for post-emergence control of broadleaf weeds in various agricultural and non-agricultural settings.

The herbicidal action of this compound is rooted in its ability to disrupt normal plant growth processes. It is absorbed by the leaves and roots of plants and then translocated to the meristematic regions, which are the centers of active growth. In these tissues, it interferes with cell division and elongation, leading to unsustainable and uncontrolled growth that ultimately results in the death of susceptible plants.

Research Findings on MCPA Herbicidal Action

| Feature | Description | Reference(s) |

|---|---|---|

| Herbicide Type | Selective, systemic, post-emergence | |

| Chemical Family | Phenoxyacetic acid | |

| Primary Target | Broadleaf (dicotyledonous) weeds | |

| Mechanism | Disrupts plant cell growth and division |

| Translocation | Absorbed by leaves and roots, moves to meristems | |

Mimicry of Natural Plant Hormones

In susceptible plants, the synthetic auxin is not subject to the same strict concentration controls as the natural hormone. This leads to an unchecked and deregulated level of auxin-like activity, causing a cascade of physiological disruptions. The plant undergoes rapid and uncontrolled cell elongation and division, resulting in characteristic symptoms like stem twisting, leaf malformation, and ultimately, plant death due to the exhaustion of metabolic reserves and breakdown of essential functions.

Selective Action in Plants

A key feature of this compound as a herbicide is its selectivity. It is highly effective against broad-leaved (dicotyledonous) plants while leaving many monocotyledonous plants, such as cereal crops (wheat, barley, maize) and grasses, relatively unharmed. Some broadleaf species, like clover, also exhibit tolerance at moderate application levels.

This selectivity is attributed to several factors in tolerant plants, including:

Restricted Translocation: Tolerant species may limit the movement of the herbicide from the point of absorption to the sites of action within the plant.

Enhanced Metabolism: Grasses and other tolerant plants can more effectively metabolize the herbicide into non-toxic compounds. For example, some plants can convert the active acid into inactive conjugates by linking it to other molecules like amino acids.

Anatomical Differences: The lack of a vascular cambium in grasses is also cited as a reason for their tolerance.

Interaction with Plant Physiological Processes (e.g., Heavy Metal Uptake by Triticum Aestivum L.)

The application of herbicides like this compound can influence other physiological processes in plants, including the uptake of heavy metals from the soil. A study investigating the effect of its isomer, MCPA, on wheat (Triticum aestivum L.) revealed a significant interaction.

The research, conducted on two different types of farmland soil, showed that the application of the herbicide influenced the transfer of heavy metals from the soil and their concentration in the plant's roots and shoots. Notably, higher application rates of the herbicide led to a significant increase in the concentration of all studied metals (Cd, Co, Ni, Cu, Zn, Pb, and Mn) in the roots of the wheat plants. This effect may be partly due to the formation of metal-herbicide complexes that have low water solubility.

Effect of MCPA on Heavy Metal Concentration in Wheat Roots

| Metal | Effect of Higher Herbicide Rates | Reference(s) |

|---|---|---|

| Cadmium (Cd) | Increased concentration in roots | |

| Cobalt (Co) | Increased concentration in roots | |

| Nickel (Ni) | Increased concentration in roots | |

| Copper (Cu) | Increased concentration in roots | |

| Zinc (Zn) | Increased concentration in roots | |

| Lead (Pb) | Increased concentration in roots |

Table of Mentioned Compounds

Environmental Fate, Degradation, and Remediation of 2 Chloro 6 Methylphenoxyacetic Acid

Environmental Occurrence and Distribution

The environmental distribution of 2-Chloro-6-methylphenoxyacetic acid is largely governed by its chemical properties, particularly its high water solubility and relatively low sorption to soil particles. ulster.ac.uksourcetotap.euniwater.com This makes it susceptible to transport from its point of application into various environmental matrices.

This compound has been detected in soil, surface water, groundwater, and even in the air. In soil, its persistence is variable, with a reported half-life of about 24 days, though this can be influenced by environmental conditions such as temperature and moisture. wikipedia.orgepa.gov Residues can be found in the topsoil and leaf litter. epa.gov

Due to its mobility, MCPA is frequently detected in surface waters. ulster.ac.ukroyalsocietypublishing.org Studies in the US have found it in surface water samples at concentrations ranging from 0.04 to 0.54 µg/L. epa.govwho.int In Europe, it is one of the most frequently detected herbicides in rivers, with detections in Germany, France, and the Netherlands at 22.5%, 43.2%, and 44.4% of sites, respectively. ulster.ac.uk The World Health Organization (WHO) has set a guideline value of 2 µg/L for MCPA in drinking water. sourcetotap.eu

Groundwater contamination is also a concern due to the high leaching potential of MCPA. geology.skresearchgate.net While some studies in the US reported non-detection in numerous groundwater samples, others found it in specific locations, such as in Montana with a maximum level of 5.5 µ g/litre . who.int In the Slovak Republic, its presence has been documented in several wells used for drinking water, although concentrations did not exceed the limit of 0.1 µg/L. researchgate.net

Atmospheric presence, although less significant, does occur. It is estimated that about 0.3% of MCPA applied to soil could be volatilized. ulster.ac.uk A Canadian study detected MCPA in 50% of high-volume air samples, with concentrations up to 1.9 ng/m³, indicating the potential for long-range atmospheric transport. ulster.ac.uk

The mobility of this compound in the environment is a key factor in its distribution. It is considered to be highly mobile in soil, a characteristic attributed to its high water solubility and weak adsorption to soil particles. wikipedia.orgulster.ac.ukgeology.sk

The sorption of MCPA to soil is primarily controlled by the soil's organic matter content. geology.skagriculturejournals.cz Studies have shown a positive correlation between MCPA retention and soil organic matter. geology.sk Conversely, its release from soil is negatively correlated with organic matter content. geology.sk The soil-organic-carbon-to-water partitioning coefficient (Koc) for MCPA is generally low, ranging from 54 to 118 L/kg, which confirms its low adsorption and high mobility. ulster.ac.uk Soil pH also plays a role; as pH increases, MCPA, being a weak acid (pKa ≈ 3.09), dissociates into its anionic form, which reduces its affinity for negatively charged soil organic matter and clay particles, thereby increasing its mobility. ulster.ac.ukmdpi.com

The low sorption and high mobility mean that MCPA has a significant potential to leach through the soil profile and contaminate groundwater. niwater.comgeology.skagriculturejournals.czpjoes.com Leaching is more pronounced in sandy soils with low organic matter content. pjoes.com For instance, in a clay loam soil, it was reported that 56% of the applied MCPA leached through a soil column. researchgate.net

Table 1: Mobility and Sorption Parameters of this compound

| Parameter | Value | Reference |

| Soil Half-Life (t½) | 24 days (aerobic soil) | epa.gov |

| 15-50 days (field) | researchgate.net | |

| Freundlich Adsorption Coefficient (Kf) | 0.94 L/kg | wikipedia.org |

| 0.37 - 1.03 mg(1-1/n) kg-1 L(1/n) | nih.gov | |

| Organic Carbon-Water Partitioning Coefficient (Koc) | 54 - 118 L/kg | ulster.ac.uk |

| 41.33 - 84.21 | mdpi.com | |

| Water Solubility | 825 mg/L | royalsocietypublishing.org |

| Log Kow | 2.8 | epa.gov |

This table provides an interactive summary of key mobility and sorption parameters. Users can sort the data by clicking on the column headers.

Biodegradation Pathways and Mechanisms

The primary mechanism for the dissipation of this compound in the environment is microbial degradation. sourcetotap.eupjoes.com This process is crucial for reducing its persistence and potential for contamination.

Bacteria play a significant role in the breakdown of MCPA in soil and water. Soil microorganisms can utilize MCPA as a source of carbon and energy. wikipedia.org The degradation is often more rapid in soils that have been previously exposed to phenoxy acid herbicides, due to the adaptation of the microbial community. sourcetotap.eu

One of the well-studied bacteria capable of degrading phenoxy herbicides is Alcaligenes eutrophus JMP 134 (also known as Cupriavidus necator JMP134). While this strain does not use 2-chloro-4-methylphenoxyacetate as a growth substrate, its enzymes involved in 2,4-D metabolism can transform it. nih.gov This transformation, however, leads to the formation of a dead-end metabolite, 4-carboxymethyl-2-chloro-4-methylmuconolactone. nih.gov Other studies have shown that Alcaligenes eutrophus JMP134 can effectively degrade related chlorophenols, which are metabolites of MCPA. nih.gov Bacteria from the class Alphaproteobacteria have also been implicated in the degradation of MCPA.

Fungi are also capable of degrading this compound. An endophytic fungus, identified as Phomopsis sp., isolated from the common guava plant, has demonstrated the ability to effectively degrade MCPA. researchgate.netoszk.hu Under optimal conditions (pH 6, temperature 30°C), this strain achieved an 86.89% degradation rate of MCPA at a concentration of 50 mg/L within seven days, utilizing it as a sole carbon source for growth. oszk.hu

The white-rot fungus Phanerochaete chrysosporium is known for its powerful enzymatic system capable of degrading a wide range of complex and recalcitrant aromatic compounds, including lignin (B12514952) and various xenobiotics. nih.gov This fungus secretes extracellular enzymes that can mineralize these compounds, suggesting its potential for the bioremediation of environments contaminated with herbicides like MCPA. nih.gov

The microbial degradation of this compound involves several key enzymatic steps. A primary pathway is the cleavage of the ether linkage, which separates the phenoxy ring from the acetic acid side chain. wikipedia.org This step is often initiated by an α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene in many soil microorganisms. wikipedia.orgindexcopernicus.com

This initial cleavage results in the formation of 4-chloro-2-methylphenol (B52076) (MCP) and glyoxylate. wikipedia.orgresearchgate.netoszk.hu The MCP intermediate is then typically hydroxylated in the ortho position to the existing hydroxyl group, forming 4-chloro-3-methylcatechol. This catechol derivative subsequently undergoes ring cleavage, leading to further breakdown and eventual mineralization. researchgate.net

Identification of Biodegradation Metabolites

The biological degradation of this compound results in the formation of several intermediate compounds, primarily through the action of soil microorganisms and plants. wikipedia.org The principal metabolite identified in numerous studies is 4-chloro-2-methylphenol (MCP) , which is formed through the cleavage of the ether linkage in the parent molecule. wikipedia.orgpjoes.comresearchgate.net

Under anaerobic conditions, the degradation pathway of MCPA has been observed to proceed through a series of steps. Initially, MCPA is transformed into MCP. Subsequently, MCP undergoes reductive dechlorination to form 2-methylphenol (2-MP) , which is then further demethylated to phenol . researchgate.net

In some instances, other metabolites have been detected. For example, mass spectrometric analysis has identified 5-chloro-3-methylcatechol as a key metabolite within 30 hours of incubation, confirming microbial enzymatic activity in the transformation pathway. prakritimitrango.com The formation of 4-chloro-2-methyl-6-nitrophenol (CMNP) has also been reported as a product of oxidative degradation in soil, although it appears to be more persistent than MCP. pjoes.com

It is noteworthy that the breakdown products of MCPA can have their own environmental significance. For instance, 4-chloro-2-methylphenol is considered to be very toxic to aquatic organisms. wikipedia.org

Table 1: Identified Biodegradation Metabolites of this compound

| Metabolite Name | Chemical Formula | Formation Pathway | Reference |

| 4-chloro-2-methylphenol (MCP) | C₇H₇ClO | Cleavage of the ether linkage | wikipedia.orgpjoes.comresearchgate.net |

| 2-methylphenol (2-MP) | C₇H₈O | Reductive dechlorination of MCP | researchgate.net |

| Phenol | C₆H₆O | Demethylation of 2-methylphenol | researchgate.net |

| 5-chloro-3-methylcatechol | C₇H₇ClO₂ | Microbial enzymatic activity | prakritimitrango.com |

| 4-chloro-2-methyl-6-nitrophenol (CMNP) | C₇H₆ClNO₃ | Oxidative degradation in soil | pjoes.com |

Genetic Basis of Degradation

The microbial degradation of this compound is underpinned by specific genetic pathways. The initial and rate-limiting step in the aerobic degradation of MCPA is often catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme. nih.gov Several genes encoding for such enzymes have been identified and are crucial for the breakdown of this herbicide.

The most well-studied gene involved in the degradation of phenoxy acid herbicides like MCPA is the tfdA gene . nih.govresearchgate.net This gene has been found in various soil bacteria and is responsible for the initial cleavage of the ether bond in the MCPA molecule. nih.govresearchgate.net The tfdA gene exists in different classes, with class III tfdA genes being particularly associated with the efficient degradation of MCPA, especially in soils newly exposed to the herbicide. researchgate.net Studies have shown that the presence and expression of tfdA genes are directly correlated with the active mineralization of MCPA in soil. nih.gov Quantitative real-time PCR has been used to monitor the increase in tfdA gene concentrations during MCPA degradation, confirming their role in the process. nih.gov

In addition to tfdA-like genes, other gene families have been implicated in MCPA degradation. The cadA and r/sdpA genes also encode for oxygenases that can initiate the breakdown of MCPA. researchgate.net The rdpA and sdpA genes are known to encode for enantioselective α-ketoglutarate-dependent dioxygenases. nih.govnih.gov While they are primarily associated with the degradation of chiral phenoxyalkanoic acids, their involvement in MCPA degradation has been observed. researchgate.net Transcription of tfdA-like and r/sdpA genes has been shown to be stimulated by the presence of MCPA, while cadA transcription was detected only in the presence of the herbicide. researchgate.net

The diversity of these genes within microbial communities highlights the multiple pathways that have evolved for the degradation of this synthetic compound. Stable isotope probing has revealed that various bacterial groups, including Alpha-, Beta-, and Gammaproteobacteria, harbor these genes and are active in MCPA degradation in soil environments. researchgate.netuni-bayreuth.de

Table 2: Genes Involved in the Degradation of this compound

| Gene | Encoded Enzyme | Function in Degradation Pathway | Reference |

| tfdA-like | α-ketoglutarate-dependent dioxygenase | Initial cleavage of the ether linkage | nih.govnih.govresearchgate.net |

| cadA | Oxygenase | Initiation of MCPA breakdown | researchgate.net |

| r/sdpA | Enantioselective α-ketoglutarate-dependent dioxygenase | Initiation of MCPA breakdown | researchgate.netnih.govnih.gov |

Abiotic Degradation Processes

Beyond microbial action, this compound can be broken down in the environment through abiotic processes, primarily driven by light and chemical reactions.

Direct photolysis is a significant pathway for the transformation of MCPA in aquatic environments. researchgate.netunito.it The molecule's aromatic structure allows it to absorb ultraviolet (UV) radiation, leading to its decomposition. researchgate.net The efficiency of direct photolysis is influenced by the form of the MCPA molecule, with the anionic form, prevalent in most environmental waters, having a higher photolysis quantum yield than the undissociated form. unito.it

Photocatalytic oxidation using a semiconductor catalyst like titanium dioxide (TiO₂) has been demonstrated as an effective method for degrading MCPA. nih.govresearchgate.net In this process, UV irradiation of TiO₂ generates highly reactive hydroxyl radicals (•OH) that can oxidize and break down the MCPA molecule. youtube.comyoutube.com The rate of photocatalytic degradation is influenced by factors such as the concentration of the catalyst and the pH of the solution. nih.govresearchgate.net The addition of hydrogen peroxide (H₂O₂) can further accelerate the photocatalytic degradation of MCPA by increasing the production of hydroxyl radicals. nih.govnih.gov

Chemical degradation processes can also contribute to the breakdown of this compound. One such method is UV/Sulfite (B76179) (US) photo-reduction , which has been investigated as an advanced reduction process (ARP). nih.govresearchgate.net This process involves the excitation of sulfite by UV irradiation, leading to the generation of reducing agents that can degrade MCPA. nih.gov Studies have shown that this method can achieve a high percentage of MCPA reduction under optimal conditions of pH and reactant concentrations. nih.govresearchgate.net

The abiotic degradation of this compound leads to the formation of various intermediate products. The primary product of both direct photolysis and photocatalytic oxidation is 4-chloro-2-methylphenol (P7 or CMP) . nih.govresearchgate.net

During photocatalytic transformation on TiO₂, other minor intermediates have been identified, including methylhydroquinone (P1) , 5-chloro-2-hydroxy-3-methylphenylacetic acid (P2) , 4-chloro-2-methylanisole (P5) , and 4-chloro-2-methylphenylformate (P4) . researchgate.net Another proposed pathway for MCPA oxidation by positive electron holes suggests the formation of 4-chloro-2-methylphenylformate through the splitting of the CH₂-COOH bond. wikipedia.org

Table 3: Identified Abiotic Degradation Products of this compound

| Degradation Product | Formation Process | Reference |

| 4-chloro-2-methylphenol (CMP/P7) | Direct Photolysis, Photocatalytic Oxidation | nih.govresearchgate.net |

| Methylhydroquinone (P1) | Photocatalytic Oxidation with TiO₂ | researchgate.net |

| 5-chloro-2-hydroxy-3-methylphenylacetic acid (P2) | Photocatalytic Oxidation with TiO₂ | researchgate.net |

| 4-chloro-2-methylanisole (P5) | Photocatalytic Oxidation with TiO₂ | researchgate.net |

| 4-chloro-2-methylphenylformate (P4) | Photocatalytic Oxidation with TiO₂ | wikipedia.orgresearchgate.net |

Factors Influencing Environmental Degradation

The rate and extent of this compound degradation in the environment are influenced by a multitude of factors.

Temperature plays a significant role in microbial degradation. Optimal degradation by bacterial cultures has been observed at temperatures between 30°C and 40°C, with reduced activity at lower or higher temperatures. prakritimitrango.com Low temperatures are known to increase the persistence of MCPA in soil. pjoes.com

The pH of the environment affects both biotic and abiotic degradation processes. For microbial degradation, a neutral to slightly alkaline pH (pH 7–8) is generally optimal, with acidic conditions (pH 5) significantly reducing bacterial growth and degradation activity. prakritimitrango.com In abiotic processes like photocatalytic degradation, the rate has been observed to increase with increasing pH. nih.gov The acid dissociation constant (pKa) of MCPA is approximately 3.1, meaning it exists predominantly in its anionic form in most environmental waters, which influences its solubility and degradation rate. unito.itvu.edu.au

Soil properties , such as moisture content and organic matter, also impact MCPA's persistence. The degradation rate is generally faster in soils with adequate moisture. orst.edu Increased soil organic matter can prolong the half-life of MCPA. orst.edu

The presence of other chemicals can also affect the degradation of MCPA. For instance, the presence of dissolved organic matter in river water can decrease the direct photolysis rate by competing for light absorption. unito.it Conversely, the co-application of certain fungicides has been shown to retard the degradation of MCPA in soil. mdpi.com

Soil Properties (e.g., pH, Microbial Activity)

The degradation of phenoxyacetic acid herbicides like this compound in soil is primarily a biological process, heavily dependent on the soil's microbial community and physicochemical properties.

Microbial Activity: The key drivers of degradation are soil microorganisms. Specific bacterial populations that carry genes, such as the tfdA gene, are responsible for the initial breakdown of these herbicides. nih.gov Studies on the related compound MCPA have shown that the presence and growth of bacteria containing class III tfdA genes are quantitatively linked to its degradation. nih.govasm.org The abundance of these specific microbial communities can be significantly influenced by the concentration of the herbicide itself; higher concentrations can lead to an increase in the population of these degrader bacteria. nih.gov For instance, the population of bacteria with the tfdA gene increased from 500 genes per gram of soil to approximately 7 x 10^5 genes per gram in topsoil treated with 20 mg/kg of MCPA. nih.gov

Soil pH: The pH of the soil can affect both the availability of the chemical to microorganisms and the activity of the microbial enzymes responsible for degradation. Research on the degradation of the similar herbicide 2,4-D by fungal laccase showed that degradation rates could vary with pH. nih.gov While degradation was comparable at pH 4 and pH 7, the stability of the enzyme and, consequently, the degradation kinetics were pH-dependent. nih.gov For phenoxyacetic acids, which are acidic, pH influences their form in the soil (ionic or molecular), which in turn affects their sorption to soil particles and availability for microbial uptake.

Soil Composition: Organic matter content is another critical factor. Increased organic matter can lead to greater adsorption of the herbicide to soil particles, which may reduce its immediate availability for microbial degradation but also decrease its potential for leaching. epa.gov Mobility of MCPA increases as the organic matter content decreases. epa.gov

Environmental Conditions (e.g., Temperature, Oxygen, Moisture)

The rate at which this compound breaks down in the environment is highly sensitive to ambient conditions.

Temperature: Microbial degradation processes are temperature-dependent. Generally, warmer temperatures, within an optimal range for microbial activity, will accelerate the degradation of herbicides. Conversely, cold conditions, such as those in late autumn, can significantly slow down degradation, increasing the risk of persistence and potential leaching into groundwater. asm.org

Oxygen: The breakdown of phenoxyacetic acid herbicides is typically an aerobic process, requiring oxygen. The availability of oxygen in the soil profile is crucial for the microbial communities that carry out the degradation.

Moisture: Soil moisture content is vital for microbial function. Adequate moisture is necessary to support the metabolic activity of the microorganisms that degrade the herbicide. However, excessive moisture leading to waterlogged or anaerobic conditions can inhibit the activity of the aerobic degrading bacteria. In aquatic systems, under dark conditions, aquatic microorganisms have been shown to completely degrade MCPA in as little as 13 days. epa.gov

Co-contamination and Mixture Effects (e.g., with Fungicides)

In agricultural settings, soils are often contaminated with a mixture of pesticides. The presence of other chemicals, such as fungicides, can influence the degradation of this compound. These effects can be complex, resulting in either inhibition or, in some cases, enhancement of degradation. The introduction of additional carbon sources or toxic substances can alter the composition and activity of the soil microbial community, thereby affecting the metabolic pathways responsible for breaking down the herbicide.

Environmental Persistence and Dissipation Kinetics

The persistence of this compound in the environment is measured by its half-life, which can vary significantly based on the factors discussed above.

Field studies of the related herbicide MCPA show dissipation half-lives ranging from 6 to 60 days. nih.gov The degradation can follow different kinetic models. In some cases, a zero-order kinetics model, where the degradation rate is constant, has been used to describe the disappearance of MCPA from soil. asm.org

The history of herbicide application to a particular soil can dramatically affect persistence. Soils with a history of exposure to MCPA can exhibit accelerated degradation. For example, one study found that the half-life of MCPA was approximately 29 days in a soil with no prior application history, but this decreased to about 10 days in soil that had been exposed for 1 to 18 years, indicating an adaptation of the microbial community. nih.gov

Table 1: Degradation Half-Life of MCPA in Different Soil Scenarios

| Soil Condition | Initial Concentration (mg/kg) | Half-Life (DT₅₀) in Days | Reference |

|---|---|---|---|

| Topsoil | 2.3 | 16 | asm.org |

| Topsoil | 20 | 33 | asm.org |

| Subsoil | 2.3 | 37 | asm.org |

| Soil with no previous application | Not Specified | ~29 | nih.gov |

| Soil with 1-18 years of exposure | Not Specified | ~10 | nih.gov |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-chloro-6-methylphenoxyacetic acid in laboratory settings?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 2-chloro-6-methylphenol with chloroacetic acid under alkaline conditions. Key steps include pH control (~9–10) and refluxing in aqueous ethanol to enhance reaction efficiency .

- Characterization : Post-synthesis purification involves recrystallization (e.g., using ethanol/water mixtures). Structural confirmation employs FT-IR (C=O stretch at ~1740 cm⁻¹), ¹H NMR (singlet for acetic acid protons at δ 4.6–4.8 ppm), and GC-MS (base peak at m/z 200 corresponding to [M]⁺) .

Q. How can chromatographic techniques resolve this compound from structurally similar phenoxyacetic acids?

- Separation Protocol : Column chromatography using Kieselguhr (diatomaceous earth) treated with phosphate buffer (pH 4.0) effectively separates chlorinated phenoxyacetic acids. Elution with ether:chloroform (3:1 v/v) yields distinct retention times for this compound (Rf ~0.45) compared to 4-chloro and dichloro analogs .

- Quantification : Post-elution titration with 0.1 M NaOH (phenolphthalein endpoint) provides ~98% accuracy for isolated fractions .

Advanced Research Questions

Q. What strategies mitigate interference from impurities during quantitative analysis of this compound?

- Impurity Profiling : Common impurities include unreacted chloroacetic acid and positional isomers (e.g., 4-chloro derivatives). Reverse-phase HPLC (C18 column, acetonitrile:0.1% H₃PO₄ gradient) with UV detection (λ = 220 nm) resolves these with baseline separation (resolution >1.5) .

- Validation : Spike-and-recovery experiments (80–110% recovery range) and comparison with deuterated analogs (e.g., 4-chloro-2-methylphenoxy-d₃-acetic acid) validate specificity .

Q. How do computational models predict the environmental fate of this compound?

- Degradation Pathways : Density functional theory (DFT) simulations suggest hydrolysis at the ester bond as the primary degradation route (ΔG‡ ~25 kcal/mol). Microbial degradation via Pseudomonas spp. is predicted to dominate in aerobic soils (half-life ~15–30 days) .

- Ecotoxicity : QSAR models estimate LC₅₀ (fish) >100 mg/L, classifying the compound as "low hazard" under OECD 201 guidelines. Experimental validation via Daphnia magna acute toxicity assays is recommended .

Q. What are the challenges in stabilizing this compound under varying storage conditions?

- Stability Studies : Accelerated degradation studies (40°C/75% RH) reveal ~5% decomposition over 6 months. Degradation products include 2-chloro-6-methylphenol (identified via LC-MS/MS) and glycine adducts.

- Optimal Storage : Anhydrous conditions (-20°C in amber vials) minimize hydrolytic degradation. Argon blanketing further reduces oxidation risks .

Methodological Resources

- Spectroscopic Data : NIST Standard Reference Database 69 provides electron ionization mass spectra for structural analogs (e.g., 2-chloro-6-fluorophenylacetic acid, [M]⁺ = 188.583), aiding fragmentation pattern interpretation .